2,3-Dichloro-5-iodotoluene

Pharmaceutical Intermediate Synthetic Chemistry Quality Control

2,3-Dichloro-5-iodotoluene (CAS 1803809-35-9, C₇H₅Cl₂I, MW 286.93) is a polyhalogenated aromatic compound that functions as a versatile synthetic intermediate. The molecule features a toluene core with a methyl group and three distinct halogen substituents: chlorine atoms at the 2- and 3- positions and an iodine atom at the 5- position.

Molecular Formula C7H5Cl2I
Molecular Weight 286.92 g/mol
CAS No. 1803809-35-9
Cat. No. B1448639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-iodotoluene
CAS1803809-35-9
Molecular FormulaC7H5Cl2I
Molecular Weight286.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)Cl)I
InChIInChI=1S/C7H5Cl2I/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
InChIKeyCHLDLLGJKHCRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-iodotoluene (CAS 1803809-35-9): Technical Grade Identity for Pharmaceutical Intermediate Procurement


2,3-Dichloro-5-iodotoluene (CAS 1803809-35-9, C₇H₅Cl₂I, MW 286.93) is a polyhalogenated aromatic compound that functions as a versatile synthetic intermediate . The molecule features a toluene core with a methyl group and three distinct halogen substituents: chlorine atoms at the 2- and 3- positions and an iodine atom at the 5- position . This specific pattern of electron-withdrawing groups creates unique steric and electronic properties that are valuable for chemoselective transformations in pharmaceutical research and development .

Why 2,3-Dichloro-5-iodotoluene Cannot Be Substituted with Regioisomers or Mono-Halogenated Analogs in Critical Research


Simple substitution of 2,3-Dichloro-5-iodotoluene with other halogenated toluenes or regioisomers is not feasible due to profound differences in steric environment, electronic effects, and resultant reactivity profiles . The specific 2,3-dichloro-5-iodo substitution pattern dictates the molecule's behavior in key reactions such as cross-couplings [1]. For instance, the adjacent chlorine atoms deactivate the aromatic ring towards electrophilic attack differently than other isomers, while the iodine at the 5-position provides a unique handle for metal-catalyzed reactions [2]. Using a generic alternative without rigorous validation risks altering reaction kinetics, compromising yield and selectivity, and introducing structural impurities that can derail a synthetic route [3]. The following quantitative evidence details precisely where this specific compound differentiates itself from its closest structural analogs.

Quantitative Differentiation of 2,3-Dichloro-5-iodotoluene from Closest Structural Analogs


Enhanced Purity Specification Reduces Downstream Purification Burden for 2,3-Dichloro-5-iodotoluene

2,3-Dichloro-5-iodotoluene is commercially available with a high minimum purity specification of NLT 98%, ensuring a higher initial assay compared to many structural analogs that are typically offered at lower purities . This higher standard reduces the need for pre-reaction purification and minimizes the risk of side-product formation from impurities, thereby increasing the overall efficiency and yield of the subsequent synthetic steps .

Pharmaceutical Intermediate Synthetic Chemistry Quality Control

Increased Molecular Weight and Halogen Content Offer Unique Reactivity Profile for 2,3-Dichloro-5-iodotoluene

The molecular structure of 2,3-Dichloro-5-iodotoluene (MW 286.93) incorporates both chlorine and iodine substituents, resulting in a higher molecular weight and different steric/electronic properties compared to mono-halogenated or non-iodinated analogs . The presence of the highly polarizable iodine atom, in addition to the electron-withdrawing chlorines, facilitates specific non-covalent interactions, such as halogen bonding, which is a critical design element in drug discovery . This contrasts with compounds like 2-Chloro-5-iodotoluene (MW 252.48) that lack the second chlorine, which alters the overall electron density on the aromatic ring and can affect binding affinity and reaction rates .

Halogen Bonding Cross-Coupling Medicinal Chemistry

Defined Regioisomer Identity of 2,3-Dichloro-5-iodotoluene is Critical for Site-Selective Cross-Coupling Outcomes

In palladium-catalyzed cross-coupling reactions, the precise location of the halogen atoms dictates the site of C-C bond formation [1]. 2,3-Dichloro-5-iodotoluene, with its iodine at the 5-position and chlorines at the 2- and 3-positions, is structurally distinct from its isomers, such as 2,3-Dichloro-4-iodotoluene (iodine at 4-position) or 2,3-Dichloro-6-iodotoluene (iodine at 6-position) . Literature on related systems confirms that the steric and electronic environment surrounding the iodine atom in a specific regioisomer directly influences the yield and selectivity of coupling reactions [2]. For example, a study on o-iodotoluene showed that changing the catalyst could shift the isomer ratio from 15% to 1% [2], underscoring the importance of a precise and consistent starting material like 2,3-Dichloro-5-iodotoluene.

Regioselectivity Suzuki-Miyaura Sonogashira

Validated Application Scenarios for 2,3-Dichloro-5-iodotoluene Based on Quantitative Evidence


Synthesis of Complex Pharmaceutical Intermediates via Sequential Cross-Coupling

The specific 2,3-dichloro-5-iodo substitution pattern in 2,3-Dichloro-5-iodotoluene makes it an ideal building block for constructing complex, polyfunctionalized biaryl and alkyne-linked frameworks via sequential palladium-catalyzed cross-coupling reactions . The iodine atom at the 5-position serves as the primary reactive site for the first coupling event (e.g., Suzuki, Sonogashira, or Heck reaction). Following this, the remaining chlorine atoms at the 2- and 3-positions can be leveraged in a second, more challenging coupling step, allowing for the precise, iterative assembly of molecular complexity. This strategy is a cornerstone of modern medicinal chemistry for the rapid generation of diverse compound libraries .

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Researchers conducting SAR campaigns utilize 2,3-Dichloro-5-iodotoluene to systematically probe the effect of halogenation on a lead compound's potency, selectivity, and pharmacokinetic properties . The compound's high purity (NLT 98%) ensures that observed biological effects are attributable to the intended structure and not trace impurities . Its distinct combination of a heavy iodine atom and two chlorine substituents allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and the ability to engage in halogen bonding with a biological target, which are critical parameters for optimizing a drug candidate [1].

Precursor for Hypervalent Iodine Reagents in Asymmetric Synthesis

2,3-Dichloro-5-iodotoluene can serve as a precursor for the synthesis of hypervalent iodine(III) reagents, such as (dichloroiodo)arenes . These reagents are valuable for a variety of mild and selective transformations, including the catalytic asymmetric chlorination of β-keto esters . The additional chlorine substituents on the arene core of the 2,3-Dichloro-5-iodotoluene scaffold can influence the reactivity and selectivity profile of the resulting hypervalent iodine reagent, offering an avenue for customizing reaction outcomes in stereoselective synthesis .

Development of Novel Halogen Bond Donors for Supramolecular Chemistry

The highly polarizable iodine atom in 2,3-Dichloro-5-iodotoluene, further activated by the electron-withdrawing chlorine substituents at the 2- and 3-positions, makes it a potent halogen bond donor . This property is exploited in the design of new functional materials, catalysts, and in understanding biological recognition processes where halogen bonding plays a key role . Its well-defined structure and high purity make it a reliable starting point for studying these non-covalent interactions and incorporating them into engineered molecular assemblies [1].

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